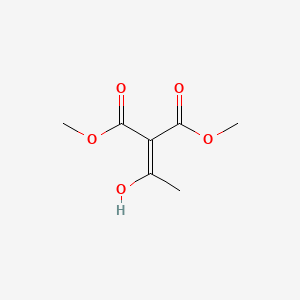![molecular formula C6H8NO3S+ B14288940 1-[(Methanesulfonyl)oxy]pyridin-1-ium CAS No. 137838-33-6](/img/structure/B14288940.png)
1-[(Methanesulfonyl)oxy]pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Methanesulfonyl)oxy]pyridin-1-ium is a chemical compound that consists of a pyridinium cation and a methanesulfonate anion. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Methanesulfonyl)oxy]pyridin-1-ium can be synthesized through the reaction of pyridine N-oxide with methanesulfonic anhydride. The reaction typically involves dissolving pyridine N-oxide in a solvent such as dichloromethane and adding methanesulfonic anhydride dropwise under stirring conditions . The reaction mixture is then allowed to stir for a specific period, followed by purification to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Methanesulfonyl)oxy]pyridin-1-ium undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinium moiety can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridinium derivative with an amine substituent.
Applications De Recherche Scientifique
1-[(Methanesulfonyl)oxy]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Methanesulfonyl)oxy]pyridin-1-ium involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is a good leaving group, facilitating nucleophilic substitution reactions. The pyridinium cation can also participate in redox reactions, influencing various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[(Trifluoromethyl)sulfonyl]oxy}pyridin-1-ium trifluoromethanesulfonate
- 1-{[(Tosyl)oxy]pyridin-1-ium tosylate
Uniqueness
1-[(Methanesulfonyl)oxy]pyridin-1-ium is unique due to its specific combination of a pyridinium cation and a methanesulfonate anion. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
137838-33-6 |
|---|---|
Formule moléculaire |
C6H8NO3S+ |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
pyridin-1-ium-1-yl methanesulfonate |
InChI |
InChI=1S/C6H8NO3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3/q+1 |
Clé InChI |
PTQSJRNGWJFVPC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O[N+]1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


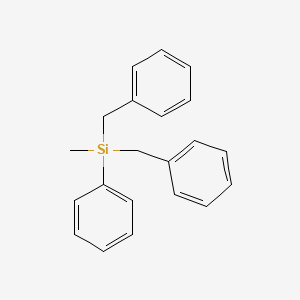
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
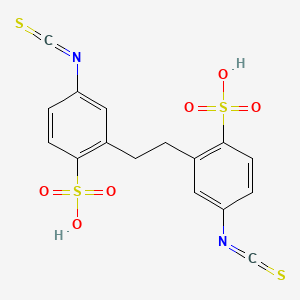
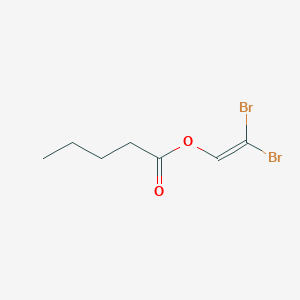
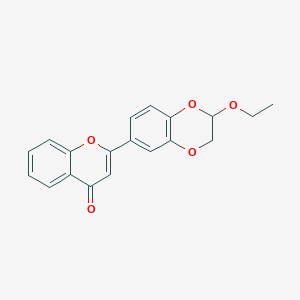
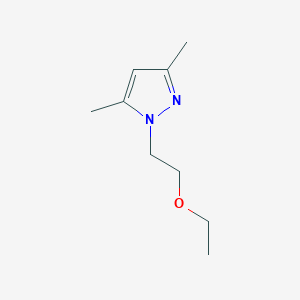
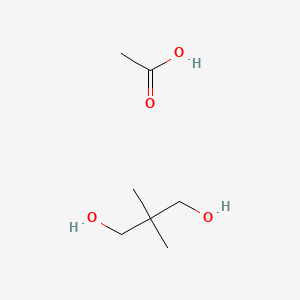
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

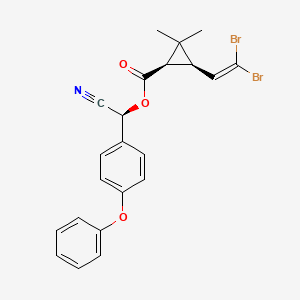
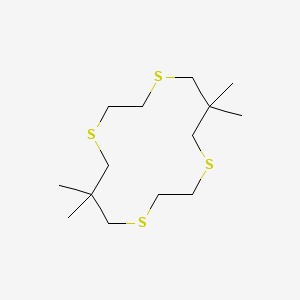
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
